molecular formula C16H12O3 B3425782 3'-Hydroxy-6-methylflavone CAS No. 468060-75-5

3'-Hydroxy-6-methylflavone

Cat. No.: B3425782
CAS No.: 468060-75-5
M. Wt: 252.26 g/mol
InChI Key: BNOQFZSTTRNHCN-UHFFFAOYSA-N
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Description

3'-Hydroxy-6-methylflavone (3'-OH6MF) is a synthetic flavone derivative characterized by a hydroxyl (-OH) group at the 3' position of the B-ring and a methyl (-CH₃) group at the 6 position of the A-ring (Figure 1). It has garnered attention for its potent modulation of γ-aminobutyric acid type A (GABAₐ) receptors, leading to antidepressant, anticonvulsant, and analgesic effects in preclinical models . Its pharmacological profile is closely linked to structural features, particularly the positions and types of substituents, which influence receptor binding, metabolic stability, and bioavailability.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOQFZSTTRNHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-6-methylflavone typically involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization. This method is advantageous as it allows for the simultaneous epoxidation and cyclization in a single step . Another method involves the demethylation of 3-hydroxyflavones .

Industrial Production Methods: Industrial production of 3’-Hydroxy-6-methylflavone may employ eco-friendly techniques such as the grinding technique, which provides a green synthesis route. This method involves the use of urea-hydrogen peroxide complex and potassium hydroxide in ethanol under grinding conditions .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-6-methylflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anxiolytic Effects

Research indicates that 3'-OH6MF exhibits significant anxiolytic properties without sedative effects. This was demonstrated in studies where the compound acted as a positive allosteric modulator at GABA(A) receptors, specifically enhancing GABA-induced currents in recombinant receptor systems. The compound showed a preference for certain receptor subtypes, particularly α2β2/3γ2L, which are implicated in anxiety modulation .

Table 1: Anxiolytic Activity of 3'-OH6MF

StudyMethodologyFindings
Xenopus oocyte modelPotentiated GABA currents; no sedative effects observed
Behavioral tests (elevated plus maze)Significant anxiolytic-like effects at doses of 1-100 mg/kg

Antidepressant Properties

In addition to its anxiolytic effects, 3'-OH6MF has been shown to possess antidepressant activity. In forced swim and tail suspension tests, the compound demonstrated significant reductions in depressive-like behavior, suggesting its potential as a treatment for mood disorders. The mechanism is believed to involve modulation of GABA(A) receptor activity, which is critical in the pathophysiology of depression .

Table 2: Antidepressant Activity of 3'-OH6MF

StudyMethodologyFindings
Forced swim test (FST)Significant antidepressant-like effects observed
Tail suspension test (TST)Doses of 10-100 mg/kg showed efficacy

Anticonvulsant Effects

The anticonvulsant properties of 3'-OH6MF were investigated through bicuculline-induced seizure models. The compound effectively reduced seizure activity, indicating its potential utility in epilepsy management. The anticonvulsant effects were attributed to the positive modulation of GABAergic transmission .

Table 3: Anticonvulsant Activity of 3'-OH6MF

StudyMethodologyFindings
Bicuculline-induced seizuresSignificant reduction in seizure frequency at doses of 10-100 mg/kg

Anti-cancer Potential

Emerging studies have suggested that flavonoids like 3'-OH6MF may exhibit anti-cancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been evaluated for its ability to sensitize cancer cells to treatment by modulating key signaling pathways involved in tumor growth and survival .

Table 4: Anti-cancer Activity of 3'-OH6MF

StudyCancer TypeMechanismFindings
Various cancer cell linesInhibition of Hsp90-dependent pathwaysInduced apoptosis and inhibited proliferation

Comparison with Similar Compounds

Comparative Analysis with Analogous Flavones

Structural Variations and Pharmacological Effects

The bioactivity of flavones is highly dependent on substituent patterns. Below is a detailed comparison of 3'-OH6MF with structurally similar compounds:

3'-Methoxy-6-methylflavone (3'-MeO6MF)
  • Structural Difference : Methoxy (-OCH₃) group at 3' instead of hydroxyl (-OH).
  • Pharmacological Effects : Both 3'-OH6MF and 3'-MeO6MF exhibit antidepressant-like effects in forced swim and tail suspension tests at 100 mg/kg (i.p.) . However, 3'-OH6MF shows higher potency in GABAₐ receptor activation, as evidenced by partial reversal of effects by bicuculline (a GABAₐ antagonist) .
5'-Bromo-2'-hydroxy-6-methylflavone
  • Structural Difference : Bromo (-Br) at 5', hydroxyl (-OH) at 2', and methyl (-CH₃) at 6.
  • Pharmacological Effects : This derivative demonstrates the highest reported GABAₐ affinity (Ki = 0.9 nM) among flavones, attributed to synergistic effects of bromo and hydroxyl groups . In contrast, 3'-OH6MF lacks the bromo substitution but shares methyl and hydroxyl groups, suggesting a trade-off between steric effects and receptor interactions.
5-Hydroxyflavone
  • Structural Difference : Hydroxyl (-OH) at position 5 of the A-ring; lacks methyl and B-ring substitutions.
  • Pharmacological Effects : Primarily exhibits antioxidant and anti-inflammatory activities but shows negligible GABAₐ modulation . This highlights the necessity of B-ring substitutions (e.g., 3'-OH) for neuroactive effects.

Physicochemical and Pharmacokinetic Properties

Substituents significantly influence solubility, lipophilicity (LogP), and metabolic stability:

Compound Substituents LogP (Predicted) Bioavailability Key Metabolic Pathways
3'-OH6MF 3'-OH, 6-CH₃ ~2.5 Moderate Glucuronidation
3'-MeO6MF 3'-OCH₃, 6-CH₃ ~3.0 Higher Demethylation
5'-Br-2'-OH-6-CH₃ 2'-OH, 5'-Br, 6-CH₃ ~3.2 Low Debromination
5-Hydroxyflavone 5-OH ~2.0 High Rapid conjugation
  • Key Observations :
    • Methyl groups (e.g., at position 6) enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.
    • Hydroxyl groups increase polarity, favoring receptor binding but accelerating metabolic clearance .

Receptor Binding and Conformational Effects

  • GABAₐ Receptor Interaction : 3'-OH6MF binds to the benzodiazepine site of GABAₐ receptors, stabilizing a conformation that potentiates chloride ion influx .
  • Role of 3'-OH : The hydroxyl group forms hydrogen bonds with Tyr-114 and Thr-142 residues, critical for receptor activation . Methoxy or bromo substitutions alter these interactions, explaining differences in efficacy.

Tables for Comparative Data

Table 1: Pharmacological Profile of Selected Flavones

Compound Antidepressant ED₅₀ (mg/kg) GABAₐ Ki (nM) Notable Effects
3'-OH6MF 30–50 Not reported Anticonvulsant, analgesic
3'-MeO6MF 50–100 Not reported Mild anticonvulsant
5'-Br-2'-OH-6-CH₃ Not tested 0.9 High receptor affinity

Table 2: Structural and Functional Comparison

Feature 3'-OH6MF 3'-MeO6MF 5'-Br-2'-OH-6-CH₃
3' Substitution -OH -OCH₃ -Br
6 Substitution -CH₃ -CH₃ -CH₃
GABAₐ Affinity Moderate Low Very High
Bioavailability Moderate High Low

Biological Activity

3'-Hydroxy-6-methylflavone is a flavonoid compound recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of flavones, which are known for their phenolic structures and various health benefits. Recent studies have highlighted its potential therapeutic effects, including antioxidant , anti-inflammatory , and neuroprotective properties.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for scavenging free radicals and reducing oxidative stress. This property is vital in preventing cellular damage associated with various diseases. The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative stress-induced cellular injury.

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This action suggests its potential use in treating inflammatory conditions by modulating immune responses. The compound's anti-inflammatory activity is linked to its ability to interfere with signaling pathways involved in inflammation, such as the NF-κB pathway .

Neuroprotective Activity

The neuroprotective effects of this compound are attributed to its interaction with GABAergic mechanisms. It has been shown to enhance GABA-induced currents through GABA A receptors, which may contribute to its antidepressant and anticonvulsant effects. This modulation of GABA receptors indicates a potential role in managing anxiety and seizure disorders .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenges free radicals, reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectivePotentiates GABA-induced currents

Study on Antioxidant and Anti-inflammatory Effects

In a controlled study, researchers evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between the concentration of the flavone and its antioxidant activity, with significant reductions in oxidative markers observed in treated cells compared to controls.

Neuropharmacological Assessment

Another study assessed the anxiolytic effects of this compound in animal models. The compound was administered at varying doses (1-100 mg/kg) and evaluated using the elevated plus maze and light/dark box tests. The findings revealed that this compound significantly reduced anxiety-like behaviors without inducing sedation or muscle relaxation, suggesting its therapeutic potential for anxiety disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • GABAergic Modulation : The compound enhances GABA receptor activity, leading to anxiolytic effects without sedation.
  • Antioxidant Activity : It effectively scavenges free radicals, protecting cells from oxidative damage.
  • Cytokine Inhibition : By inhibiting pro-inflammatory cytokines, it reduces inflammation.

Q & A

Q. What statistical methods are appropriate for dose-response studies?

  • Recommendation : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis to justify sample sizes and minimize Type II errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Hydroxy-6-methylflavone
Reactant of Route 2
3'-Hydroxy-6-methylflavone

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